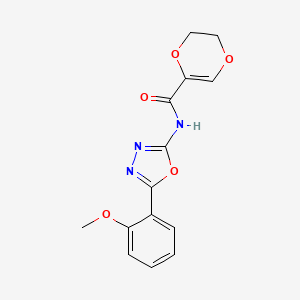

(S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

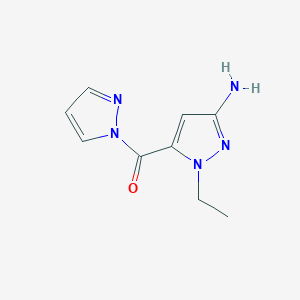

The compound is a chiral molecule that contains several functional groups, including an amide linkage, a tert-butoxycarbonyl (Boc) protected amino group, and benzyl and phenyl rings. This structure suggests that it could be an intermediate or a final product in the synthesis of pharmaceuticals or other biologically active compounds. The presence of the Boc group indicates that it is likely used in a step where protection of the amino group is necessary, such as in peptide synthesis or when selective reactions on other parts of the molecule are required.

Synthesis Analysis

The synthesis of similar compounds often involves the protection of amino groups, as seen in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, where an iodolactamization is a key step . The synthesis of (S)-3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester also demonstrates the importance of protecting groups in the synthesis of complex molecules . Additionally, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids shows a method for introducing the benzyl and Boc-protected amino groups into the molecule .

Molecular Structure Analysis

The molecular structure of the compound includes stereochemistry, which is crucial for its biological activity. The (S)-configuration at the chiral centers indicates that the synthesis must be enantioselective to ensure the correct stereochemistry. The complexation study of similar compounds, such as (S)-2-phenylpropanoic acid, with β-cyclodextrin derivatives, provides insight into how the molecular structure can affect interactions with other molecules .

Chemical Reactions Analysis

The compound likely undergoes reactions typical for its functional groups. The benzyl group can participate in benzylation reactions, as seen in the iron-catalyzed benzylation of 1,3-dicarbonyl compounds . The Boc-protected amino group can be deprotected under acidic conditions, which is a common step in peptide synthesis and other organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The Boc group is known to increase steric bulk, affecting solubility and reactivity. The benzyl and phenyl groups are aromatic and contribute to the compound's hydrophobic character. The amide linkage is a site for hydrogen bonding, which could affect the compound's solubility in polar solvents. The synthesis of analogs from L-aspartic acid demonstrates the scalability and potential modifications of the compound's physical properties . The synthesis of (S)-3-(tert-butoxycarbonylamino)-4-phenylbutanoic acid provides additional insight into the reactivity and properties of similar compounds .

Aplicaciones Científicas De Investigación

Stereocontrolled Synthesis

- A study by Nadin et al. (2001) describes the stereocontrolled synthesis of a similar compound, 2 R -Benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, a hydroxyethylene dipeptide isostere corresponding to Phe–Phe. This work highlights the importance of precise synthesis methods in creating complex molecules for potential scientific applications (Nadin et al., 2001).

Enantioselective Synthesis

- Campbell et al. (2009) presented an enantioselective synthesis process for a related compound, showcasing the importance of enantioselectivity in creating molecules with specific spatial configurations, which is crucial in many areas of scientific research (Campbell et al., 2009).

Efficient Synthesis Techniques

- Koseki et al. (2011) focused on the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, demonstrating advancements in synthetic efficiency, a key aspect in the practical application of complex organic compounds in research (Koseki et al., 2011).

Application in Dipeptide Isostere Synthesis

- The synthesis of fully protected 2-amino-3-hydroxypentanoic acid from imines derived from D-glyceraldehyde by Badorrey et al. (1999) illustrates the application of similar compounds in the synthesis of dipeptide isosteres, which are significant in peptide research (Badorrey et al., 1999).

Asymmetric Synthesis for Potential Precursors

- Thomas et al. (2009) used an asymmetric synthesis approach involving (S)-tert-butylsulfinimine, indicating the role of such compounds in creating precursors for more complex molecules, a crucial step in various areas of medicinal chemistry (Thomas et al., 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

benzyl (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)/t22-,23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZFNIAMQFYRSM-GOTSBHOMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2527393.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2527394.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2527396.png)

![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2527397.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2527401.png)

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2527407.png)

![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527412.png)